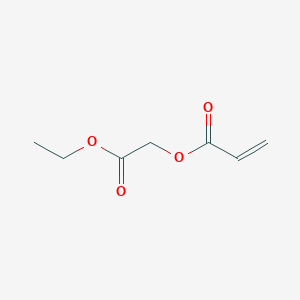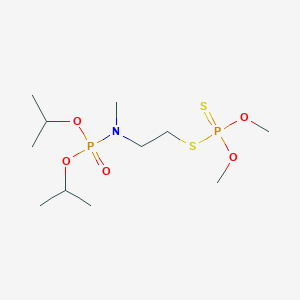
Octafluorotrisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Octafluorotrisilane can be synthesized through the reaction of silicon-based compounds with fluorinating agents. One common method involves treating Trisilane,1,1,1,2,2,3,3,3-octamethoxy- with boron trifluoride (BF3) in a sealed tube . This reaction requires strict control of reaction conditions to ensure high purity and yield of the product . Industrial production methods often involve similar fluorination reactions, with careful monitoring of temperature and pressure to optimize the process .
Chemical Reactions Analysis
Octafluorotrisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form silicon oxides.
Reduction: Reduction reactions can convert it into lower fluorinated silanes.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents such as hydrogen or lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Octafluorotrisilane has several scientific research applications:
Mechanism of Action
The mechanism of action of Octafluorotrisilane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine atoms, which can participate in bond formation and cleavage. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Octafluorotrisilane can be compared with other similar compounds such as:
Octachlorotrisilane (Cl8Si3): Similar in structure but contains chlorine atoms instead of fluorine.
Hexafluorodisilane (F6Si2): Contains fewer silicon and fluorine atoms.
Tetrafluorosilane (SiF4): A simpler compound with only one silicon atom.
This compound is unique due to its higher fluorine content and the presence of three silicon atoms, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
14521-14-3 |
|---|---|
Molecular Formula |
F8Si3 |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
difluoro-bis(trifluorosilyl)silane |
InChI |
InChI=1S/F8Si3/c1-9(2,3)11(7,8)10(4,5)6 |
InChI Key |
VQKBYKIKHWSKDL-UHFFFAOYSA-N |
Canonical SMILES |
F[Si](F)(F)[Si](F)(F)[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


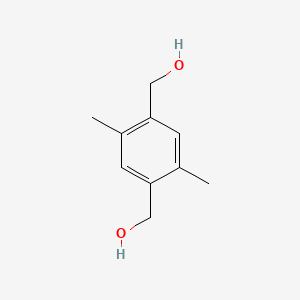
![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
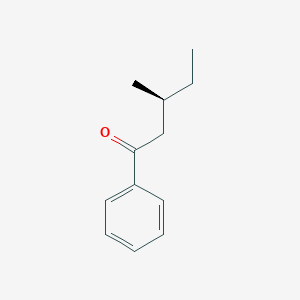


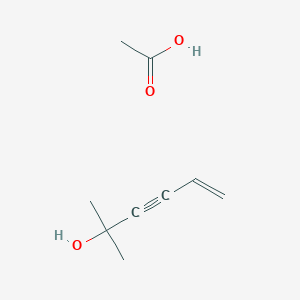
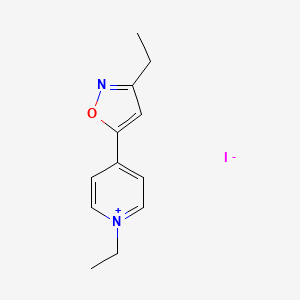
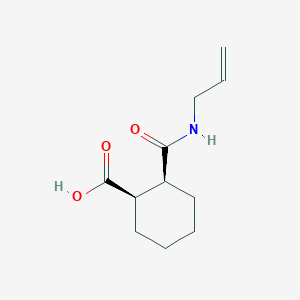
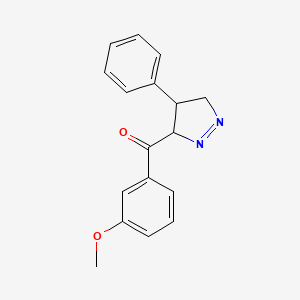
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)

![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)
